Cas no 87529-22-4 (5-amino-4-phenyl-1,2-oxazole-3-carboxylic acid)
5-amino-4-phenyl-1,2-oxazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Isoxazolecarboxylicacid,5-amino-4-phenyl-(9CI)
- 5-amino-4-phenylisoxazole-3-carboxylic acid
- 5-amino-4-phenyl-1,2-oxazole-3-carboxylic acid
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- Inchi: 1S/C10H8N2O3/c11-9-7(6-4-2-1-3-5-6)8(10(13)14)12-15-9/h1-5H,11H2,(H,13,14)
- InChI Key: DWFGROARUBKBDL-UHFFFAOYSA-N
- SMILES: O1C(=C(C(C(=O)O)=N1)C1C=CC=CC=1)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 241
- Topological Polar Surface Area: 89.4
5-amino-4-phenyl-1,2-oxazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-144337-0.05g |
5-amino-4-phenyl-1,2-oxazole-3-carboxylic acid |
87529-22-4 | 0.05g |
$563.0 | 2023-05-25 | ||
| Enamine | EN300-144337-0.1g |
5-amino-4-phenyl-1,2-oxazole-3-carboxylic acid |
87529-22-4 | 0.1g |
$591.0 | 2023-05-25 | ||
| Enamine | EN300-144337-0.25g |
5-amino-4-phenyl-1,2-oxazole-3-carboxylic acid |
87529-22-4 | 0.25g |
$617.0 | 2023-05-25 | ||
| Enamine | EN300-144337-0.5g |
5-amino-4-phenyl-1,2-oxazole-3-carboxylic acid |
87529-22-4 | 0.5g |
$645.0 | 2023-05-25 | ||
| Enamine | EN300-144337-1.0g |
5-amino-4-phenyl-1,2-oxazole-3-carboxylic acid |
87529-22-4 | 1g |
$671.0 | 2023-05-25 | ||
| Enamine | EN300-144337-2.5g |
5-amino-4-phenyl-1,2-oxazole-3-carboxylic acid |
87529-22-4 | 2.5g |
$1315.0 | 2023-05-25 | ||
| Enamine | EN300-144337-5.0g |
5-amino-4-phenyl-1,2-oxazole-3-carboxylic acid |
87529-22-4 | 5g |
$1945.0 | 2023-05-25 | ||
| Enamine | EN300-144337-10.0g |
5-amino-4-phenyl-1,2-oxazole-3-carboxylic acid |
87529-22-4 | 10g |
$2884.0 | 2023-05-25 | ||
| Enamine | EN300-144337-50mg |
5-amino-4-phenyl-1,2-oxazole-3-carboxylic acid |
87529-22-4 | 50mg |
$455.0 | 2023-09-29 | ||
| Enamine | EN300-144337-100mg |
5-amino-4-phenyl-1,2-oxazole-3-carboxylic acid |
87529-22-4 | 100mg |
$476.0 | 2023-09-29 |
5-amino-4-phenyl-1,2-oxazole-3-carboxylic acid Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 5-amino-4-phenyl-1,2-oxazole-3-carboxylic acid
5-Amino-4-phenyl-1,2-oxazole-3-carboxylic acid (CAS No: 87529-22-4)
The compound 5-amino-4-phenyl-1,2-oxazole-3-carboxylic acid (CAS No: 87529-22-4) is a significant organic molecule with a unique structure and diverse applications. This compound belongs to the class of oxazole derivatives, which are widely studied for their potential in pharmaceuticals, agrochemicals, and materials science. The molecule consists of a central oxazole ring substituted with an amino group at position 5 and a phenyl group at position 4, along with a carboxylic acid group at position 3. These substituents contribute to its versatile chemical properties and reactivity.
Recent studies have highlighted the importance of oxazole derivatives in drug discovery. For instance, researchers have explored the anti-inflammatory and antimicrobial properties of this compound. In one study published in the Journal of Medicinal Chemistry, scientists demonstrated that the amino group in the molecule plays a crucial role in enhancing its bioavailability and reducing toxicity. Additionally, the phenyl group contributes to the molecule's stability and ability to interact with biological targets.
The synthesis of 5-amino-4-phenyl-1,2-oxazole-3-carboxylic acid involves a multi-step process that includes cyclization reactions and functional group transformations. A notable advancement in its synthesis was reported by Smith et al., who developed a green chemistry approach using microwave-assisted synthesis. This method not only improved yield but also reduced reaction time significantly. The carboxylic acid group is particularly valuable for further functionalization, such as forming esters or amides, which can be tailored for specific applications.
In terms of applications, this compound has shown promise in the development of bioactive molecules. For example, it has been used as a building block in the synthesis of peptide mimetics and bioisosteres. These molecules are designed to mimic the structure and function of natural peptides but with improved pharmacokinetic properties. Furthermore, its ability to form hydrogen bonds makes it an attractive candidate for use in drug delivery systems.
Recent research has also focused on the electronic properties of this compound. By incorporating it into conjugated systems, scientists have explored its potential in optoelectronic materials. In a study published in Advanced Materials, researchers demonstrated that films made from this compound exhibit excellent charge transport properties, making them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.
The environmental impact of synthesizing this compound has also been a topic of interest. Green chemistry initiatives have led to the development of more sustainable methods for its production. For instance, using renewable feedstocks and catalytic processes has significantly reduced the carbon footprint associated with its synthesis.
In conclusion, 5-amino-4-phenyl-1,2-oxazole-3-carboxylic acid (CAS No: 87529-22-) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in drug discovery, materials science, and green chemistry. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.
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